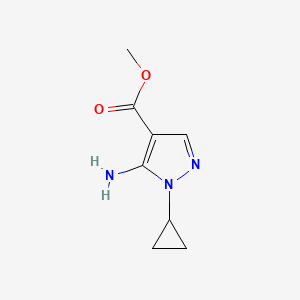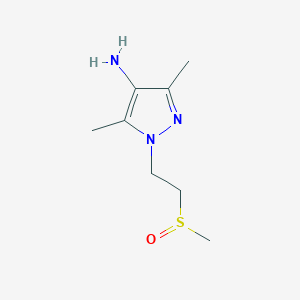
4,4-Difluorobutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorobutane-1,3-diamine is an organic compound characterized by the presence of two fluorine atoms and two amine groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1,3-diamine typically involves the fluorination of butane derivatives followed by amination. One common method includes the reaction of 4,4-difluorobutan-1-ol with ammonia under high pressure and temperature conditions to introduce the amine groups .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or nickel can facilitate the fluorination and subsequent amination steps, making the process more viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluorobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted butane derivatives.
Aplicaciones Científicas De Investigación
4,4-Difluorobutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets in unique ways.
Mecanismo De Acción
The mechanism by which 4,4-Difluorobutane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
1,4-Diaminobutane (Putrescine): Lacks fluorine atoms, making it less chemically stable.
1,3-Diaminopropane: Shorter carbon chain and different reactivity profile.
4,4-Difluorobutane-1,2-diamine: Different positioning of amine groups affects its chemical behavior
Uniqueness: 4,4-Difluorobutane-1,3-diamine’s unique combination of fluorine atoms and amine groups provides it with distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
81982-35-6 |
|---|---|
Fórmula molecular |
C4H10F2N2 |
Peso molecular |
124.13 g/mol |
Nombre IUPAC |
4,4-difluorobutane-1,3-diamine |
InChI |
InChI=1S/C4H10F2N2/c5-4(6)3(8)1-2-7/h3-4H,1-2,7-8H2 |
Clave InChI |
QZTYVCPUBWQEKN-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
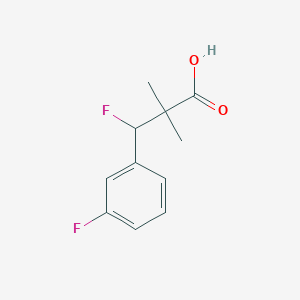

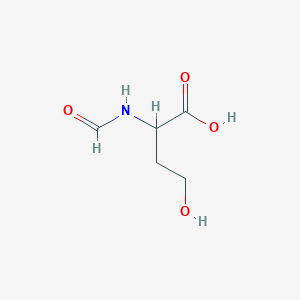
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
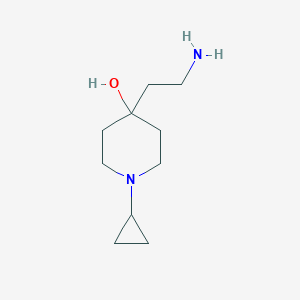
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
